molecular formula C8H9ClN2 B2939227 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1174297-60-9

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B2939227
CAS No.: 1174297-60-9
M. Wt: 168.62
InChI Key: DRWCZXDPDAMGQK-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS: 98490-61-0, molecular formula: C₈H₉ClN₂) is a secondary amine derivative of the 1,8-naphthyridine scaffold. This bicyclic heterocyclic compound features a partially saturated ring system with a chlorine substituent at the 5-position. It is utilized as a key intermediate in medicinal chemistry for synthesizing sulfonamide derivatives with antibiotic-enhancing properties against multi-resistant bacterial strains . The compound is listed in specialty chemical catalogs but is often discontinued due to niche applications and complex synthesis .

Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWCZXDPDAMGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2NC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylenediamine, followed by cyclization under acidic conditions . Another approach includes the reduction of 5-chloro-1,8-naphthyridine using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Compound Name Substituents/Modifications Key Properties/Applications References
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine Methyl at 7-position Synthesized via Horner–Wadsworth–Emmons olefination; used in phosphonate derivatives for arginine mimetics. Causes skin/eye irritation (GHS H315, H319) .
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Chlorine at 5-position, 1,6-isomer Similar molecular formula (C₈H₉ClN₂) but distinct ring position; used in chiral chemical synthesis. Stable at 2–8°C .
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine Bromine at 5-position, 1,7-isomer Higher molecular weight (213.07 g/mol); used in DNA interaction studies. Boiling point: 295.8°C .
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate Cyclopropyl, fluoro, ester groups Antibacterial precursor; synthesized via alkylation/arylation (86% yield) .

Table 2: Bioactivity Profiles of 1,8-Naphthyridine Derivatives

Compound Biological Activity Mechanism/Notes References
5-Chloro-1,8-naphthyridine derivatives Antibiotic activity enhancement against multi-resistant bacteria Sulfonamide derivatives (e.g., 3-TNB) synthesized via thermolysis of Meldrum’s acid adducts .
Amino-1,8-naphthyridines (5a-c) Urease enzyme inhibition (IC₅₀ comparable to thiourea) Compound 5a showed 0.5 mM inhibition efficacy; 5b and 5c had less reliable IC₅₀ .
5-Methoxybenzimidazo[1,2-a][1,8]naphthyridine-6-carbonitrile Anti-inflammatory and anti-aggressive activity Methyl group migration observed under thermal conditions .

Key Routes and Challenges:

  • Alkylation/Arylation : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-tetrahydro-1,8-naphthyridine-3-carboxylate is synthesized using tert-butyllithium and methyl iodide (86% yield) .
  • Phosphonate Derivatives : Attempts to synthesize phosphonates from 7-methyl-tetrahydro-1,8-naphthyridine led to Boc group migration instead, yielding phosphoramidates in low yields (14%) .
  • Sulfonylation: 2-Amino-5-chloro-1,8-naphthyridine reacts with benzenesulfonyl chlorides to form antibiotic-enhancing sulfonamides .

Biological Activity

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic compound characterized by its unique naphthyridine structure. With a molecular formula of C₈H₉ClN₂ and a molecular weight of approximately 168.623 g/mol, it exhibits significant biological activity across various domains. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,8-naphthyridine exhibit notable antimicrobial activity. For instance:

  • Bacterial Inhibition : Studies indicate that 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxicity : Some derivatives have been reported to possess cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Antitumor Activity

The compound has been explored for its antitumor properties. Naphthyridine derivatives are recognized for their ability to inhibit tumor growth through various mechanisms:

  • Mechanisms of Action : They may interact with specific cellular targets involved in cancer progression, including enzymes and receptors crucial for tumor growth .
  • Case Studies : For example, certain naphthyridine derivatives have been documented to exhibit selective cytotoxicity against melanoma cells .

Neurological and Cardiovascular Effects

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has also shown potential in modulating neurological and cardiovascular functions:

  • Neurological Targets : The compound may interact with neurotransmitter receptors and enzymes involved in neurological pathways .
  • Cardiovascular Applications : Some studies suggest that naphthyridines can function as antihypertensives and may influence cardiovascular health through their action on angiotensin II receptors .

Molecular Interactions

The biological activity of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is primarily attributed to its ability to bind to various biomolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, leading to altered metabolic pathways .
  • Receptor Modulation : It may act as a ligand for neurotransmitter receptors and other cellular targets, influencing signaling pathways critical for cell function .

Biochemical Pathways

The compound's interactions can alter several biochemical pathways:

PathwayEffect
Cell Signaling Modulation of pathways related to apoptosis and cell proliferation
Metabolic Processes Inhibition or activation of metabolic enzymes affecting energy production
Gene Expression Influence on transcription factors leading to changes in gene expression profiles

Research Findings

Several studies have highlighted the diverse applications and biological activities associated with 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine:

  • Antimicrobial Activity : Investigations into its antibacterial properties revealed significant inhibition against multiple bacterial strains .
  • Antitumor Efficacy : Research has documented its cytotoxic effects on various cancer cell lines, indicating potential for therapeutic development .
  • Pharmacological Studies : The compound has been assessed for its pharmacokinetics and stability under laboratory conditions, revealing insights into its long-term effects on cellular functions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine?

  • Methodology :

  • Reduction of 1,8-naphthyridine : Use diborane (B₂H₆) at 20°C or catalytic hydrogenation (Pd/C, H₂) to yield tetrahydro derivatives. This method provides a foundational approach but may require optimization for regioselective chlorination .
  • Cyclization strategies : Starting from 3-(3-aminopropyl)pyridine, cyclization via sodium in toluene can form the tetrahydro-1,8-naphthyridine scaffold, followed by chlorination at the 5-position .
    • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR and HRMS to confirm regiochemistry .

Q. How is structural characterization of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine performed?

  • Analytical Techniques :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm hydrogenation of the naphthyridine ring and chlorine substitution. For example, 1H^1H NMR signals for methylene protons in the tetrahydro ring appear at δ 3.0–4.0 ppm .
  • HRMS : Validate molecular weight (e.g., C₈H₉ClN₂ has a molecular ion at m/z 182.05) .
    • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 7-substituted analogs) to resolve ambiguities .

Advanced Research Questions

Q. How can regioselective chlorination be achieved in tetrahydro-1,8-naphthyridine systems?

  • Strategies :

  • Directed lithiation : Use sec-BuLi to deprotonate the 5-position, followed by quenching with Cl₂ or NCS (N-chlorosuccinimide). This leverages the electron-withdrawing effect of the nitrogen atoms to direct substitution .
  • Halogenation under mild conditions : Chlorine gas in DCM at 0°C minimizes side reactions (e.g., over-oxidation) .
    • Case Study : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-tetrahydro-1,8-naphthyridine-3-carboxylate was synthesized via ButLi-mediated alkylation and subsequent chlorination (86% yield) .

Q. What mechanistic insights explain competing side reactions during Horner–Wadsworth–Emmons (HWE) olefination of tetrahydro-1,8-naphthyridines?

  • Key Findings :

  • Phosphonate migration : Deprotonation of 7-methyl-tetrahydro-1,8-naphthyridine with sec-BuLi can lead to Boc-group migration to the exocyclic methyl group, reducing phosphonate yields. Optimize stoichiometry (2 equivalents of sec-BuLi) to stabilize the dianion .
  • Temperature control : Reactions at −78°C suppress decomposition, as seen in the synthesis of 2,7-diethyl derivatives (91% yield) .

Q. How can eco-friendly methods improve the synthesis of 5-Chloro-tetrahydro-1,8-naphthyridine derivatives?

  • Green Approaches :

  • Solvent selection : Replace DMF or THF with ethanol or water, as demonstrated in Knoevenagel condensations for styryl-naphthyridines .
  • Catalyst optimization : Use piperidine instead of metal catalysts (e.g., Co nanocatalysts) to reduce toxicity and cost .
    • Yield Comparison : Metal-free methods achieve ~70–85% yields vs. 50–60% for traditional Wittig reactions .

Contradictions and Resolutions

  • Phosphonate vs. Phosphoramidate Formation : notes phosphoramidate formation during HWE reactions, while achieves high yields via strict temperature control. Resolve by pre-cooling reagents and using anhydrous conditions .
  • Regioselective Chlorination : reports successful 5-chloro substitution via lithiation, whereas highlights competing 2,4-dichloro byproducts. Mitigate by using sterically hindered bases .

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